molecular formula C28H44O3 B14891890 24(R),25-Dihydroxyvitamin D2

24(R),25-Dihydroxyvitamin D2

Cat. No.: B14891890
M. Wt: 428.6 g/mol
InChI Key: BPEQZNMKGFTMQE-LJQQPAJQSA-N
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Description

24®,25-Dihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2, also known as ergocalciferol. This compound plays a significant role in the regulation of calcium and phosphorus metabolism in the body. It is synthesized in the liver and kidneys through a series of hydroxylation reactions and is involved in various biological processes, including bone formation and maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24®,25-Dihydroxyvitamin D2 typically involves the hydroxylation of vitamin D2. One common method is the irradiation and subsequent thermal isomerization of ergosterol, followed by hydroxylation at specific positions . The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of 24®,25-Dihydroxyvitamin D2 involves large-scale synthesis using similar hydroxylation techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

24®,25-Dihydroxyvitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic conversion and biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of 24®,25-Dihydroxyvitamin D2 include cytochrome P450 enzymes, NADPH, and molecular oxygen. The conditions often involve specific pH levels, temperatures, and the presence of cofactors to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of 24®,25-Dihydroxyvitamin D2 include other hydroxylated metabolites, such as 1,24,25-trihydroxyvitamin D and calcitroic acid. These products play crucial roles in calcium and phosphorus homeostasis .

Mechanism of Action

24®,25-Dihydroxyvitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the DNA. This complex modulates the transcription of genes involved in calcium and phosphorus homeostasis, bone formation, and other physiological processes .

Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+/t20-,23+,24-,25?,27-,28-/m1/s1

InChI Key

BPEQZNMKGFTMQE-LJQQPAJQSA-N

Isomeric SMILES

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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